2,7-Dibromo-imidazo[1,2-a]pyridine
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Overview
Description
2,7-Dibromo-imidazo[1,2-a]pyridine is a brominated derivative of imidazo[1,2-a]pyridine, a class of heterocyclic aromatic organic compounds This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-imidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine. One common method is the direct bromination using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 7 positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-imidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2,7-Dibromo-imidazo[1,2-a]pyridine has found applications in various scientific research areas:
Medicinal Chemistry: This compound has been studied for its potential antituberculosis, anticancer, and antiviral properties. It has also been investigated as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator.
Material Science: The structural properties of this compound make it useful in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
2,7-Dibromo-imidazo[1,2-a]pyridine is similar to other brominated imidazo[1,2-a]pyridines, such as 2,6-Dibromo-imidazo[1,2-a]pyridine and 3,5-Dibromo-imidazo[1,2-a]pyridine. These compounds share similar structural features but differ in the positions of the bromine atoms, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and biological activity.
Comparison with Similar Compounds
2,6-Dibromo-imidazo[1,2-a]pyridine
3,5-Dibromo-imidazo[1,2-a]pyridine
2,4-Dibromo-imidazo[1,2-a]pyridine
3,6-Dibromo-imidazo[1,2-a]pyridine
Properties
IUPAC Name |
2,7-dibromoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMZFTVAFSIORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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